4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid
Overview
Description
BMS-955176, also known as GSK3532795, is a potent, orally active, second-generation HIV-1 maturation inhibitor (MI) that has advanced through phase IIb clinical trials .
Synthesis Analysis
The synthesis of BMS-955176 involves a series of chemical reactions. The final hydrolysis of the compound to unmask the carboxylic acid was performed with aqueous NaOH to afford BMS-955176 . The compound was prepared in 10 steps with a total yield of 20% .Molecular Structure Analysis
The molecular formula of BMS-955176 is C42H62N2O4S . It has an average mass of 691.018 Da and a monoisotopic mass of 690.443054 Da .Chemical Reactions Analysis
BMS-955176 exhibits a reduction in antiviral activity in the presence of human serum, reflecting moderate serum binding . The antiviral activity of BMS-955176 extends to a library of clinically relevant isolates, representing sequence variability in the Gag region .Physical and Chemical Properties Analysis
BMS-955176 has a chemical formula of C42H62N2O4S, an exact mass of 690.44, and a molecular weight of 691.028 . The elemental analysis shows that it contains Carbon (73.00%), Hydrogen (9.04%), Nitrogen (4.05%), Oxygen (9.26%), and Sulfur (4.64%) .Scientific Research Applications
HIV-1 Maturation Inhibitor
BMS-955176 is recognized as a second-generation human immunodeficiency virus type 1 (HIV-1) maturation inhibitor. It shows improved potency and coverage against Gag polymorphic changes compared to its predecessor, bevirimat. BMS-955176 exhibits potent activity against a wide array of HIV-1 subtypes and retains effectiveness against strains resistant to other antiretrovirals. It works by inhibiting HIV-1 protease cleavage at the CA/SP1 junction within Gag, a crucial step in the virus replication cycle (Nowicka-Sans et al., 2016).
Synthesis from Natural Products
The synthesis of BMS-955176 has been optimized using natural products like betulin. An innovative oxidation strategy involving a CuI mediated aerobic oxidation of betulin, selective dehydrogenation, and Lossen rearrangement has been developed. This method offers a concise, scalable, and efficient way to produce BMS-955176, highlighting its potential for large-scale manufacturing (Ortiz et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N2O4S/c1-28(2)31-14-19-42(43-22-23-44-24-26-49(47,48)27-25-44)21-20-40(6)33(36(31)42)12-13-35-39(5)17-15-32(29-8-10-30(11-9-29)37(45)46)38(3,4)34(39)16-18-41(35,40)7/h8-11,15,31,33-36,43H,1,12-14,16-27H2,2-7H3,(H,45,46)/t31-,33+,34-,35+,36+,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMUFNNPLXHNKA-ZTESCHFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336145 | |
Record name | BMS-955176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392312-45-6 | |
Record name | BMS-955176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392312456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-955176 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-955176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-955176 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA9IAU7RJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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